2-chloro-5-fluoro-N-propylpyrimidin-4-amine
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Overview
Description
2-chloro-5-fluoro-N-propylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H9ClFN3. It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 2nd and 5th positions, respectively, and a propylamine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-N-propylpyrimidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyrimidine.
Amination Reaction: The 2-chloro-5-fluoropyrimidine undergoes an amination reaction with propylamine in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-chloro-5-fluoro-N-propylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in biological assays to study the effects of pyrimidine derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-N-propylpyrimidin-4-amine is not well-documented. as a pyrimidine derivative, it is likely to interact with specific molecular targets such as enzymes or receptors involved in nucleotide synthesis or signaling pathways. The presence of chlorine and fluorine atoms may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-chloro-5-fluoro-N-propylpyrimidin-4-amine.
5-fluoro-2-aminopyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The propylamine group at the 4th position further distinguishes it from other pyrimidine derivatives, potentially offering unique pharmacological properties .
Properties
CAS No. |
1540151-95-8 |
---|---|
Molecular Formula |
C7H9ClFN3 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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